

Characterization of Deuterated Linacotide: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Linacotide-d4*

Cat. No.: *B15597940*

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Disclaimer: This technical guide provides a comprehensive overview of the anticipated characterization of deuterated linacotide based on established scientific principles of peptide chemistry, isotopic labeling, and analytical methodologies. To date, specific public-domain literature detailing the synthesis and full characterization of a deuterated version of linacotide for therapeutic use is not available. The experimental protocols and expected data are therefore extrapolated from studies on linacotide and general practices for deuterated pharmaceuticals.

Introduction

Linacotide is a 14-amino acid peptide agonist of guanylate cyclase-C (GC-C) approved for the treatment of irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation.[1][2] It acts locally in the gastrointestinal tract to stimulate intestinal fluid secretion and accelerate transit.[3] Deuterium labeling, the strategic replacement of hydrogen with its stable isotope deuterium, is a common approach in drug development to alter pharmacokinetic properties, often by slowing metabolic degradation through the kinetic isotope effect.[4][5] A deuterated version of linacotide could potentially offer an improved pharmacokinetic profile, leading to enhanced therapeutic efficacy or a modified dosing regimen.

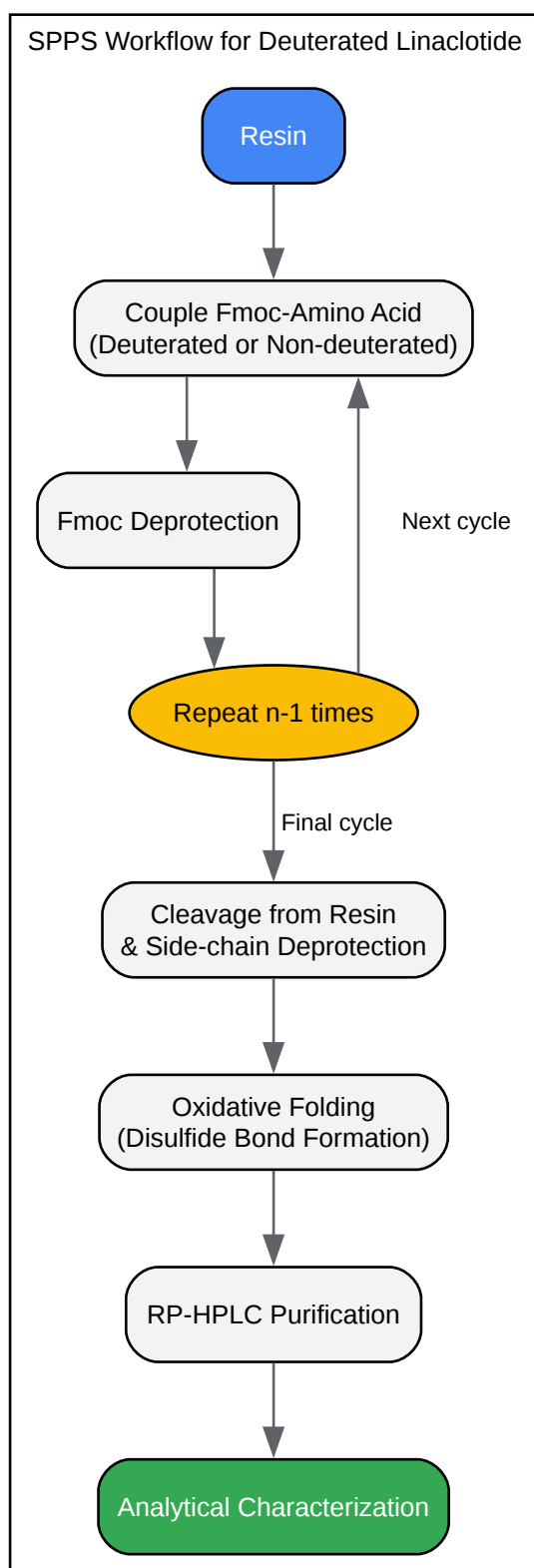
This guide outlines the core methodologies for the synthesis, purification, and comprehensive characterization of a putative deuterated linacotide, intended for researchers, scientists, and drug development professionals.

Synthesis and Deuterium Labeling

The synthesis of deuterated linaclotide would be accomplished using solid-phase peptide synthesis (SPPS), a standard method for peptide manufacturing.^[6]^[7] Deuterium can be incorporated site-specifically by using one or more commercially available deuterated amino acid building blocks during the synthesis process.^[8]^[9]

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of Deuterated Linaclotide

- **Resin Preparation:** A suitable solid support, such as a 2-chlorotrityl chloride resin, is prepared for the attachment of the first amino acid.^[7]
- **Amino Acid Coupling:** Deuterated and non-deuterated Fmoc-protected amino acids are sequentially coupled to the growing peptide chain. For example, to synthesize a version of linaclotide deuterated at a specific tyrosine residue, Fmoc-Tyr(tBu)-d_x-OH would be used at the corresponding cycle. The coupling is typically mediated by activating agents like HBTU/DIEA.^[7]
- **Fmoc Deprotection:** The Fmoc protecting group is removed with a solution of piperidine in DMF to allow for the next coupling reaction.^[7]
- **Cleavage and Deprotection:** Once the full-length deuterated peptide is assembled, it is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, commonly containing trifluoroacetic acid (TFA).^[1]
- **Oxidative Folding:** The linear, reduced peptide is subjected to oxidative folding conditions to facilitate the correct formation of the three essential disulfide bonds (Cys1-Cys6, Cys2-Cys10, Cys5-Cys13).^[1] This is a critical step to ensure the biological activity of the peptide.
- **Purification:** The crude deuterated linaclotide is purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).^[1]



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Caption: SPPS workflow for deuterated linaclotide.

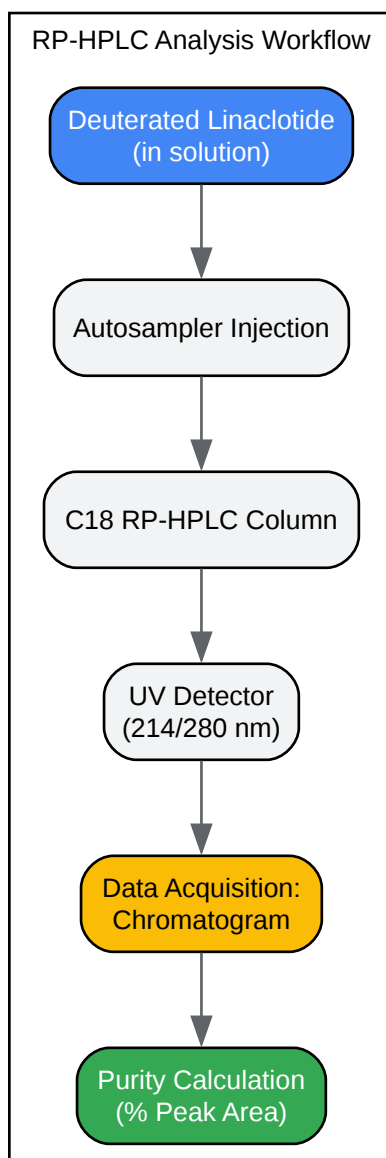
Analytical Characterization

A suite of analytical techniques is employed to confirm the identity, purity, and structural integrity of the synthesized deuterated linacotide.

High-Performance Liquid Chromatography (HPLC)

RP-HPLC is the primary method for assessing the purity of linacotide and its deuterated analog. Due to the minimal difference in physicochemical properties between hydrogen and deuterium, the deuterated and non-deuterated forms are expected to co-elute or have nearly identical retention times.[\[10\]](#)

- Column: A C18 stationary phase column (e.g., 250 mm x 4.6 mm, 5 μ m).
- Mobile Phase A: 0.1% TFA in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: A linear gradient from 5% to 45% Mobile Phase B over 30 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV absorbance at 214 nm and 280 nm.
- Purity Assessment: The purity is determined by the peak area percentage of the main peak relative to all other peaks in the chromatogram.



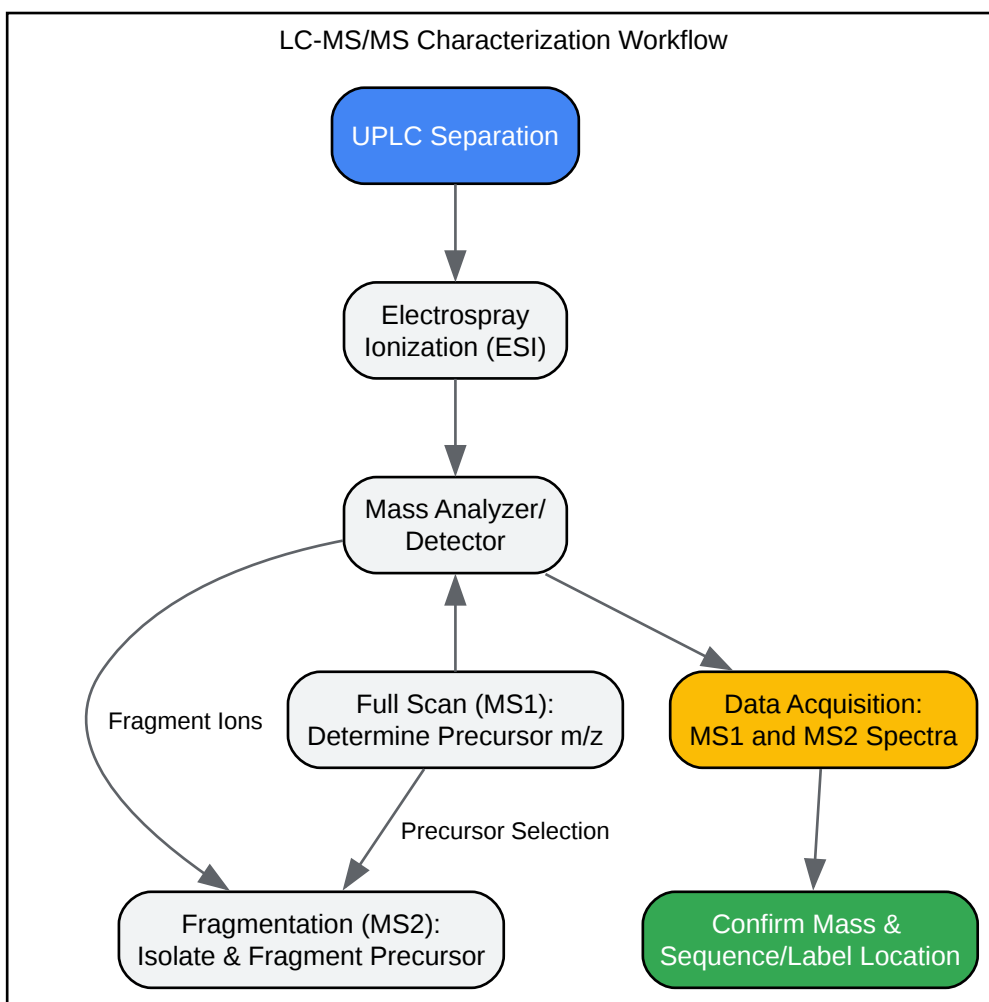
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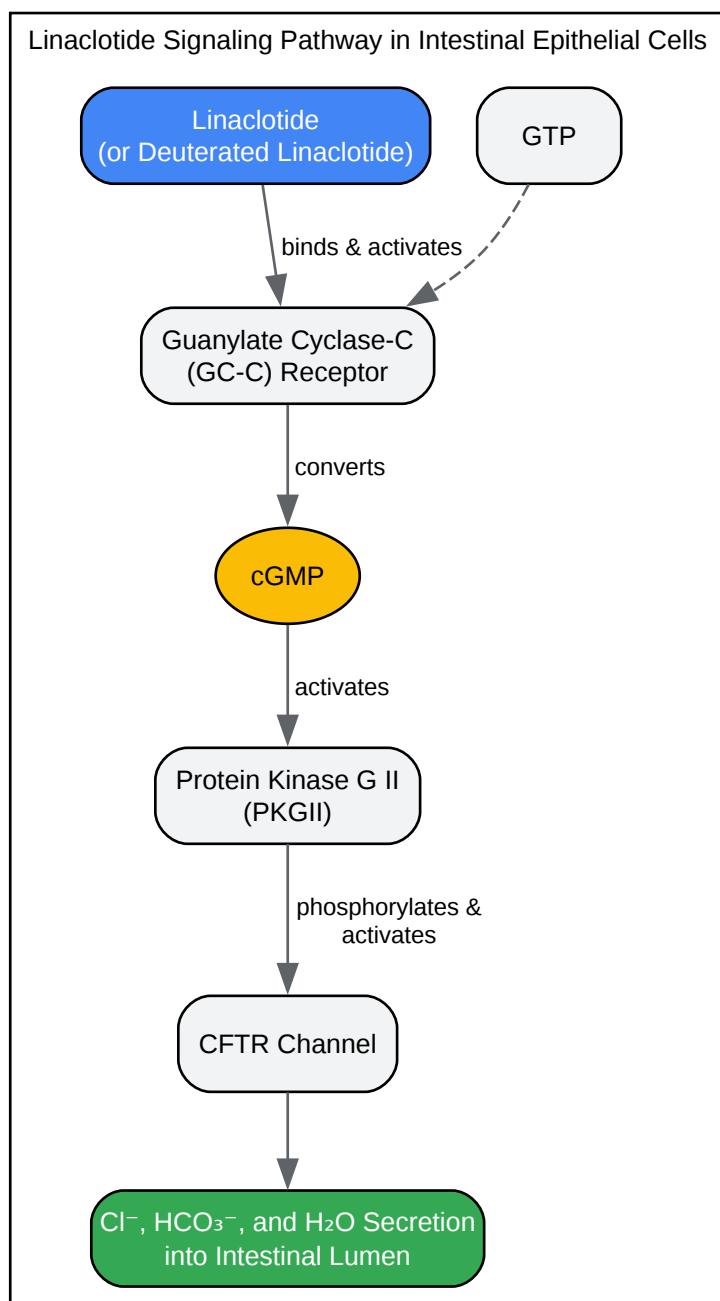
Caption: Workflow for RP-HPLC analysis.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the successful incorporation of deuterium. High-resolution mass spectrometry (HRMS) provides a precise mass measurement, allowing for the verification of the expected mass increase due to deuterium labeling. Tandem mass spectrometry (MS/MS) can be used to fragment the peptide and confirm the location of the deuterium atoms.^{[11][12]}

- Liquid Chromatography: An ultra-high-performance liquid chromatography (UPLC) system coupled to the mass spectrometer, using a similar gradient as described for HPLC.
- Mass Spectrometer: A high-resolution instrument such as an Orbitrap or Q-TOF mass spectrometer.
- Ionization: Electrospray ionization (ESI) in positive ion mode.
- Full Scan (MS1): Acquire full scan spectra to determine the molecular weight of the intact deuterated peptide. The observed mass should correspond to the theoretical mass plus the mass increase from the incorporated deuterium atoms (approximately 1.006 Da per deuterium).
- Tandem MS (MS2): Select the precursor ion of the deuterated peptide for fragmentation (e.g., using collision-induced dissociation - CID). Analysis of the fragment ions (b- and y-ions) will reveal mass shifts corresponding to the deuterated amino acid residues, thus confirming the site of labeling.






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